Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate
Overview
Description
Ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate is a compound that belongs to the class of 1,4-benzoxazin-2-ones, which are of interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis. The compound is characterized by the presence of a benzoxazinone core, an ethyl acetate group, and a ketone functionality.
Synthesis Analysis
The synthesis of related 3,4-dihydro-1,4-benzoxazin-2-one derivatives has been achieved through various methods. One approach involves the catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one, as well as the condensation of ethyl 2-(2-hydroxyphenylamino)acetate with aldehydes to yield 4-benzyl- and 4-alkyl-3,4-dihydro-1,4-benzoxazin-2-one derivatives . Another method describes a four-step synthesis starting from an acetal to produce ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate . Additionally, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives have been synthesized from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, with hydrogenation steps to improve yields .
Molecular Structure Analysis
The molecular structure of ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate and its derivatives is characterized by the presence of a benzoxazinone ring system. The crystal structure of a related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals intramolecular contacts and intermolecular hydrogen bonding that contribute to its molecular packing .
Chemical Reactions Analysis
The reactivity of 3,4-dihydro-1,4-benzoxazin-2-ones has been explored in various studies. For instance, the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, has been systematically studied to understand the mechanistic aspects and factors affecting product distribution . The reactivity of these compounds is influenced by the Lewis acid used, the solvent's polarity, and the ability to form complexes with functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate derivatives can be inferred from spectroscopic and computational studies. For example, the vibrational properties of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate have been investigated using FT-IR and FT-Raman spectroscopy, supported by DFT computations. These studies provide insights into the electronic structure, intramolecular interactions, and potential pharmaceutical activity .
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate has been a subject of interest in organic chemistry, particularly in the synthesis of various compounds. Kobelev et al. (2020) demonstrated its reaction with 1,3-C,N-Binucleophiles to produce ethyl 3a-[2-ethoxy-2-oxo-1-(2-oxo-2H-1,4-benzoxazin-3-yl)ethyl]-2-hydroxy-1,4-dioxo-3a,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates, confirming the product structure through X-ray analysis (Kobelev, Dmitriev, & Maslivets, 2020). Similarly, Mayer et al. (2001) explored its condensation reactions, adding to the understanding of its synthetic versatility (Mayer, Arrault, Guillaumet, & Mérour, 2001).
Applications in Antimicrobial Studies
This compound has been used in the synthesis of derivatives with antimicrobial properties. Alper-Hayta et al. (2006) synthesized ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives and investigated their antimicrobial activities, revealing a broad spectrum of activity against various microorganisms (Alper-Hayta et al., 2006). Similarly, Sonia et al. (2013) demonstrated the antimicrobial and antioxidant properties of benzoxazinyl pyrazolone arylidenes derived from ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Pharmaceutical Research
In the pharmaceutical field, this compound has been utilized in the synthesis of compounds with potential pharmacological benefits. Sharma et al. (2017) synthesized benzoxazine-based arylidinyl succinimide derivatives and evaluated their antibacterial activity, although they found the activity to be insignificant compared to reference compounds (Sharma, Prasad, & Sharma, 2017). Kadian et al. (2012) also synthesized 1,4-benzoxazine analogues and evaluated their antibacterial activity, highlighting the synthetic utility of ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate in creating pharmacologically active molecules (Kadian, Maste, & Bhat, 2012).
properties
IUPAC Name |
ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJMWWGWBCNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390068 | |
Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate | |
CAS RN |
26673-71-2 | |
Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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